molecular formula C7H10INO B1598885 3,5-Dimethyl-4-(2-iodoethyl)isoxazole CAS No. 83467-36-1

3,5-Dimethyl-4-(2-iodoethyl)isoxazole

Cat. No. B1598885
CAS RN: 83467-36-1
M. Wt: 251.06 g/mol
InChI Key: UQHKDFGFMKDTBO-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-(2-iodoethyl)isoxazole is a chemical compound with the molecular formula C7H10INO . It is a derivative of isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs .


Molecular Structure Analysis

The molecular structure of 3,5-Dimethyl-4-(2-iodoethyl)isoxazole can be represented as CC1=C(C(=NO1)C)CCI . This structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Isoxazole derivatives, including 3,5-Dimethyl-4-(2-iodoethyl)isoxazole, are synthesized through various reactions. One of the most researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .

Safety and Hazards

The safety data sheet for 3,5-Dimethyl-4-(2-iodoethyl)isoxazole suggests that it should be used for R&D purposes only and not for medicinal, household, or other uses . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Future Directions

Given the significance of isoxazole in drug discovery, it is imperative to develop new eco-friendly synthetic strategies . This includes the development of alternate metal-free synthetic routes to overcome the drawbacks associated with metal-catalyzed reactions .

properties

IUPAC Name

4-(2-iodoethyl)-3,5-dimethyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10INO/c1-5-7(3-4-8)6(2)10-9-5/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQHKDFGFMKDTBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00404620
Record name 3,5-Dimethyl-4-(2-iodoethyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-4-(2-iodoethyl)isoxazole

CAS RN

83467-36-1
Record name 3,5-Dimethyl-4-(2-iodoethyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dimethyl-4-(2-iodoethyl)isoxazole
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Reactant of Route 4
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Reactant of Route 6
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